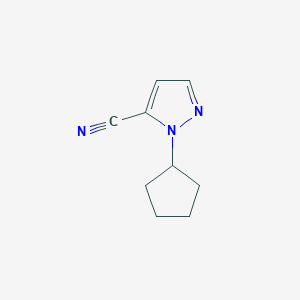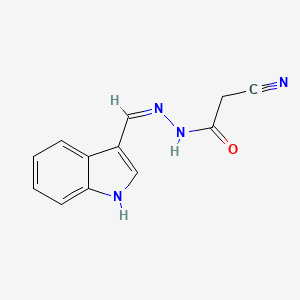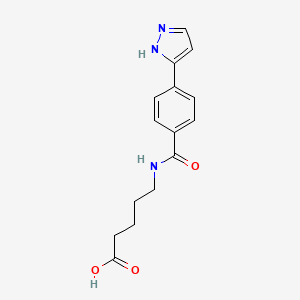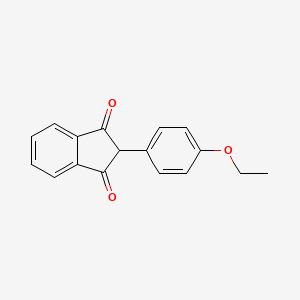
(3R,4S)-4-aminothiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Aminotetrahydrothiophen-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an amino group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Aminotetrahydrothiophen-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a 4-keto-tetrahydrothiophene derivative using a chiral borane reagent can yield the desired (3R,4S) configuration .
Industrial Production Methods
Industrial production of (3R,4S)-4-Aminotetrahydrothiophen-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form tetrahydrothiophene derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3R,4S)-4-Aminotetrahydrothiophen-3-ol can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrahydrothiophene compounds.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-Aminotetrahydrothiophen-3-ol has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the tetrahydrothiophene ring can participate in hydrophobic interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar chiral center and is used in the synthesis of biologically active molecules.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar stereochemistry, used in plant biology research.
Uniqueness
(3R,4S)-4-Aminotetrahydrothiophen-3-ol is unique due to its sulfur-containing heterocycle, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific functionalities.
Eigenschaften
Molekularformel |
C4H9NOS |
|---|---|
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
(3R,4S)-4-aminothiolan-3-ol |
InChI |
InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1 |
InChI-Schlüssel |
LNYNSKJTNYTLNL-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CS1)O)N |
Kanonische SMILES |
C1C(C(CS1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)
![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)


![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)

